molecular formula C19H28N2O2 B1196368 2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene CAS No. 111676-86-9

2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene

Cat. No.: B1196368
CAS No.: 111676-86-9
M. Wt: 316.4 g/mol
InChI Key: BWSXKDUEEVYHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene, also known by its chemical name 2-Butyl-4-methyl-1,3-dioxane, is an organic compound with the molecular formula C19H28N2O2 and a molecular weight of 316.4 g/mol

Preparation Methods

The synthesis of 2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene involves several steps, typically starting with the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents, resulting in the formation of 2-Butyl-4-methyl-1,3-dioxane derivatives. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like sodium metabisulphite and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of benzimidazole derivatives, which have significant biological activity .

Scientific Research Applications

2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various benzimidazole derivatives, which are studied for their potential anticancer properties . In biology and medicine, this compound derivatives are investigated for their antimicrobial, antiviral, and anti-inflammatory activities . Additionally, this compound is used in the development of new materials and industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives of this compound are known to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation . These compounds can bind to the active sites of these enzymes, blocking their function and leading to the inhibition of cancer cell growth. The exact molecular targets and pathways involved vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

2-Butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene can be compared with other similar compounds, such as benzimidazole and its derivatives. Benzimidazole is a heterocyclic compound with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties . The uniqueness of this compound lies in its specific structural modifications, which can enhance its biological activity and selectivity compared to other benzimidazole derivatives . Similar compounds include 2-methyl-1H-benzo[d]imidazole and 1,2-disubstituted benzimidazole .

Properties

CAS No.

111676-86-9

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N'-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-N,N,N'-trimethylethane-1,2-diamine

InChI

InChI=1S/C19H28N2O2/c1-5-6-7-14-10-15-11-17-18(23-13-22-17)12-16(15)19(14)21(4)9-8-20(2)3/h10-12,19H,5-9,13H2,1-4H3

InChI Key

BWSXKDUEEVYHSQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=CC3=C(C=C2C1N(C)CCN(C)C)OCO3

Canonical SMILES

CCCCC1=CC2=CC3=C(C=C2C1N(C)CCN(C)C)OCO3

Synonyms

1-(N-methyl-N-(2(N',N'-dimethylamino)ethyl)amino)-2-butyl-methylenedioxyindene
2-BUMDI
2-butyl-1-(N-methyl-N-(2-(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene
2-n-butyl-1-(N-methyl-N-(2'(N',N'-dimethylamino)ethyl)amino)-5,6-methylenedioxyindene
MDI-C

Origin of Product

United States

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